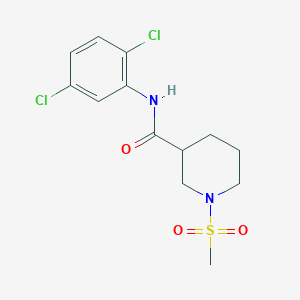![molecular formula C13H8BrClN2O3 B6079475 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6079475.png)
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the cell. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer cell proliferation. Additionally, it has been found to induce apoptosis by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, it has been found to inhibit the expression of various pro-inflammatory enzymes, such as COX-2 and iNOS. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and anti-cancer activities. This makes it a potential candidate for the treatment of various inflammatory and cancerous conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate its potential as a chemotherapeutic agent for the treatment of various cancers. Furthermore, the development of more soluble analogs of this compound could be explored to overcome its solubility limitations.
Synthesis Methods
The synthesis of 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 2-chlorophenol with furfural in the presence of a base to form 2-(5-bromo-2-furyl)phenol. This intermediate is then reacted with chloromethyl methyl ether to form 2-(5-bromo-2-furyl)phenyl methyl ether. Finally, this compound is reacted with cyanic acid to form 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been tested against various cancer cell lines and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-11-6-5-10(19-11)13-16-12(20-17-13)7-18-9-4-2-1-3-8(9)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGVWNIUGAZFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6079405.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6079417.png)

![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6079449.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079453.png)

![N-(2-bromo-4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6079467.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6079474.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)

![1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone](/img/structure/B6079497.png)